![molecular formula C22H22ClN3O B4758804 8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4758804.png)
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline
Overview
Description
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXAA, and it has been studied extensively for its anti-tumor and anti-angiogenic properties.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of tumor cells and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to activate the production of cytokines, which are involved in the immune response. DMXAA has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of cancer. In addition, DMXAA has been shown to inhibit angiogenesis, which can prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA in lab experiments is its anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. However, there are limitations to the use of DMXAA in lab experiments. One limitation is that it has shown mixed results in clinical trials, which raises questions about its efficacy in humans. Another limitation is that the synthesis of DMXAA is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Future Directions
There are several future directions for the study of DMXAA. One direction is to investigate its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify any potential side effects or limitations of its use. Overall, DMXAA has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Scientific Research Applications
DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor and anti-angiogenic properties, which make it a promising candidate for the development of new cancer treatments. DMXAA has been studied in preclinical models, and it has shown promising results in inhibiting the growth of various types of tumors, including lung, colon, and breast cancer. DMXAA has also been studied in clinical trials, although the results have been mixed.
properties
IUPAC Name |
(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-7-5-8-15(2)26(14)22(27)17-13-20(19-11-3-4-12-24-19)25-21-16(17)9-6-10-18(21)23/h3-4,6,9-15H,5,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKFJIOYVWIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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